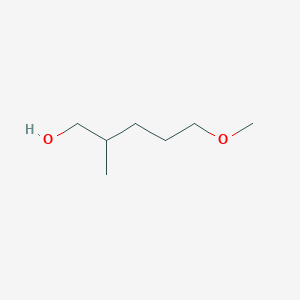
10-Chlorophenanthren-9-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Chlorophenanthren-9-ol is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon. This compound features a chlorine atom at the 10th position and a hydroxyl group at the 9th position on the phenanthrene skeleton. Phenanthrene and its derivatives are known for their applications in organic synthesis, material chemistry, and pharmaceutical chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Chlorophenanthren-9-ol typically involves the chlorination of phenanthrene followed by hydroxylation. One common method is the electrophilic chlorination of phenanthrene using chlorine gas in the presence of a Lewis acid catalyst such as ferric chloride. This reaction yields 10-chlorophenanthrene, which is then subjected to hydroxylation using reagents like sodium hydroxide and hydrogen peroxide to introduce the hydroxyl group at the 9th position.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale chlorination and hydroxylation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The availability of phenanthrene from coal tar as a starting material makes this process economically viable.
化学反応の分析
Types of Reactions
10-Chlorophenanthren-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The compound can be reduced to form 10-chlorophenanthrene.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromic acid or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Substitution: Sodium methoxide or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 10-Chlorophenanthrene-9-one or 10-chlorophenanthrenequinone.
Reduction: 10-Chlorophenanthrene.
Substitution: Various substituted phenanthrene derivatives depending on the nucleophile used.
科学的研究の応用
10-Chlorophenanthren-9-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, plastics, and other industrial chemicals.
作用機序
The mechanism of action of 10-Chlorophenanthren-9-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular signaling pathways.
類似化合物との比較
Similar Compounds
9-Hydroxyphenanthrene: Lacks the chlorine atom at the 10th position.
10-Chlorophenanthrene: Lacks the hydroxyl group at the 9th position.
Phenanthrenequinone: Contains a quinone group instead of a hydroxyl group.
Uniqueness
10-Chlorophenanthren-9-ol is unique due to the presence of both a chlorine atom and a hydroxyl group on the phenanthrene skeleton This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs
特性
CAS番号 |
5423-69-8 |
|---|---|
分子式 |
C14H9ClO |
分子量 |
228.67 g/mol |
IUPAC名 |
10-chlorophenanthren-9-ol |
InChI |
InChI=1S/C14H9ClO/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8,16H |
InChIキー |
FESDGGYDNJWQPR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


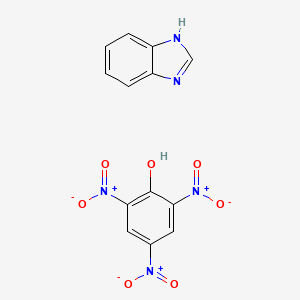
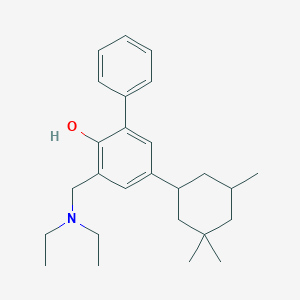
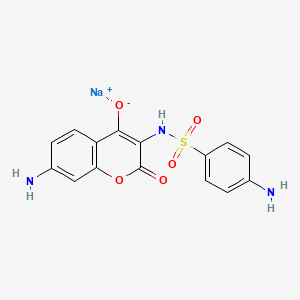
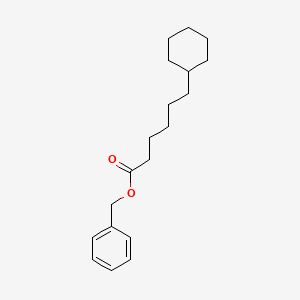
![2-[[3-[(2-Hydroxy-3-methoxyphenyl)methyl]-2-phenyl-1,3-diazinan-1-yl]methyl]-6-methoxyphenol](/img/structure/B14729122.png)
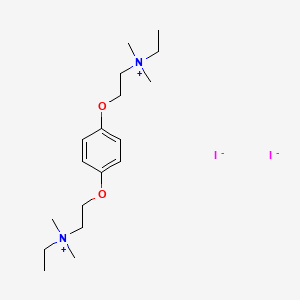
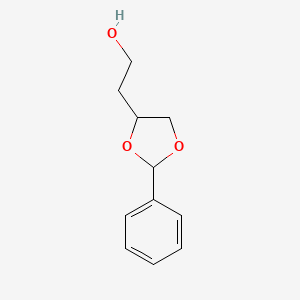


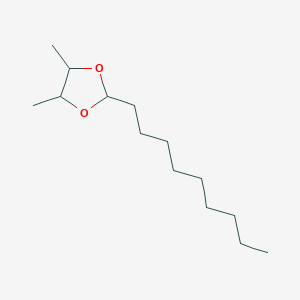
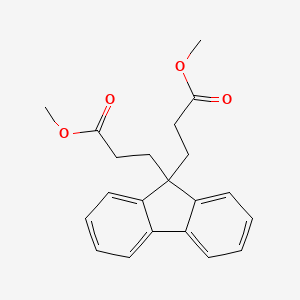
![2-[Ethyl(9h-fluoren-9-yl)amino]ethyl hydrogen sulfate](/img/structure/B14729166.png)

